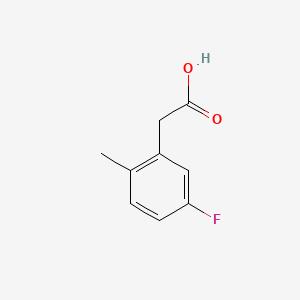

5-Fluoro-2-methylphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWHUOQJJZVQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379132 | |

| Record name | 5-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-75-1 | |

| Record name | 5-Fluoro-2-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-methylphenylacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 261951-75-1

This technical guide provides an in-depth overview of 5-Fluoro-2-methylphenylacetic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a potential synthetic route, and explores its putative role as a modulator of nuclear receptors, offering a valuable resource for researchers in the field.

Core Properties and Data

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 261951-75-1 | [1] |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.17 g/mol | |

| Physical Form | Solid | [2] |

| Purity | >98% (typical) | [2] |

| Melting Point | 89-93°C | [2] |

| Long-Term Storage | Store in a cool, dry place | [2] |

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below, based on established methods for similar compounds.

Step 1: Esterification of 2-Methylphenylacetic Acid

This initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester to protect the acidic proton and facilitate the subsequent fluorination step.

Methodology:

-

Dissolve 2-methylphenylacetic acid in absolute ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid as a catalyst.

-

After a brief period of stirring at 0°C, remove the ice bath and reflux the mixture for several hours.

-

Upon cooling, dilute the reaction mixture with water and extract the ethyl ester with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methylphenylacetate.

Step 2: α-Fluorination and Hydrolysis

The ethyl ester intermediate is then subjected to α-fluorination using an electrophilic fluorine source, followed by hydrolysis to yield the final product.

Methodology:

-

Dissolve the ethyl 2-methylphenylacetate in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78°C) and slowly add a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LHMDS), to generate the enolate.

-

After stirring, add a solution of an electrophilic fluorinating agent, for example, N-Fluorobenzenesulfonimide (NFSI).

-

Allow the reaction to proceed at low temperature before gradually warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the fluorinated ester with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product.

-

Hydrolyze the purified ethyl 5-fluoro-2-methylphenylacetate using an aqueous base (e.g., sodium hydroxide) in ethanol.

-

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with water, and dry.

Spectroscopic Analysis (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectral characteristics of analogous compounds, the following data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong peak for the C=O stretch, and bands corresponding to C-F and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 168 would be expected. Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of a water molecule (-H₂O, 18 Da).

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylphenylacetic Acid Derivatives

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methylphenylacetic acid and its derivatives, intended for researchers, scientists, and professionals in drug development. The document details synthetic pathways, experimental protocols, and potential therapeutic applications, with a focus on anti-inflammatory properties.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Phenylacetic acid derivatives are core scaffolds in many pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this compound to existing NSAIDs suggests its potential for development as a novel anti-inflammatory agent. This guide will explore viable synthetic routes to this target molecule and its derivatives.

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound. The first is a classical approach involving the hydrolysis of a nitrile precursor, and the second is the Willgerodt-Kindler reaction, which offers an alternative starting from an acetophenone derivative.

Route 1: Hydrolysis of 5-Fluoro-2-methylphenylacetonitrile

This is a straightforward and widely used method for the preparation of phenylacetic acids. The synthesis proceeds in two main steps: the formation of the nitrile intermediate followed by its hydrolysis.

Logical Workflow for Synthesis Route 1

Caption: Workflow for the synthesis via nitrile hydrolysis.

Route 2: Willgerodt-Kindler Reaction of 5-Fluoro-2-methylacetophenone

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid.

Logical Workflow for Synthesis Route 2

Caption: Workflow for the synthesis via Willgerodt-Kindler reaction.

Experimental Protocols

Protocol for Route 1: Hydrolysis of 5-Fluoro-2-methylphenylacetonitrile

This protocol is based on established methods for the synthesis of phenylacetic acids from their corresponding nitriles.[1]

Step 1: Synthesis of 5-Fluoro-2-methylphenylacetonitrile

-

Materials: 5-Fluoro-2-methylbenzyl bromide, sodium cyanide, ethanol, water.

-

Procedure: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Fluoro-2-methylbenzyl bromide in a mixture of ethanol and water. Add a stoichiometric equivalent of sodium cyanide. Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 5-Fluoro-2-methylphenylacetonitrile. Further purification can be achieved by vacuum distillation.

Step 2: Hydrolysis to this compound

-

Materials: 5-Fluoro-2-methylphenylacetonitrile, concentrated sulfuric acid, water.

-

Procedure: In a round-bottom flask fitted with a mechanical stirrer and reflux condenser, prepare a solution of dilute sulfuric acid by carefully adding concentrated sulfuric acid to water (e.g., a 1:1 or 2:1 volume ratio of acid to water).[1] Add the crude 5-Fluoro-2-methylphenylacetonitrile to the acid solution. Heat the mixture to reflux with vigorous stirring for 3-5 hours.[1] The completion of the reaction can be monitored by the cessation of ammonia evolution or by TLC. Cool the mixture and pour it into cold water to precipitate the crude product. Filter the solid, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent (e.g., a mixture of water and ethanol) will yield purified this compound.

Protocol for Route 2: Willgerodt-Kindler Reaction

This protocol is adapted from general procedures for the Willgerodt-Kindler reaction.[2][3][4]

Step 1: Synthesis of the Thioamide Intermediate

-

Materials: 5-Fluoro-2-methylacetophenone, sulfur, morpholine.

-

Procedure: In a flask equipped with a reflux condenser, combine 5-Fluoro-2-methylacetophenone, elemental sulfur, and morpholine. The molar ratio of ketone:sulfur:morpholine is typically optimized, with an excess of sulfur and morpholine being common.[2] Heat the mixture to reflux (around 120-140°C) for several hours (4-24 hours).[2][4] Monitor the reaction by TLC. After the reaction is complete, cool the mixture and pour it into a beaker of cold water. The thioamide product will often solidify and can be collected by filtration. Alternatively, extract the product with an organic solvent. Wash the crude product or organic extract to remove excess morpholine and sulfur.

Step 2: Hydrolysis of the Thioamide

-

Materials: Thioamide intermediate, strong acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH or KOH), water.

-

Procedure: The crude thioamide is refluxed in an aqueous solution of a strong acid or base until hydrolysis is complete (typically 4-8 hours). If using a base, the resulting carboxylate salt solution is cooled and then acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the carboxylic acid.[5] The solid product is collected by filtration, washed with cold water, and dried. Recrystallization will afford the pure this compound.

Data Presentation

Reactant and Product Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Fluoro-2-methylphenylacetonitrile | 80141-97-5 | C₉H₈FN | 149.17 |

| This compound | 261951-75-1 | C₉H₉FO₂ | 168.17 |

| 5-Fluoro-2-methylacetophenone | 13997-66-9 | C₉H₉FO | 152.17 |

Predicted Spectroscopic Data for this compound

The following data are predicted based on the analysis of analogous compounds and standard spectroscopic principles.

| ¹H NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~10-12 | COOH |

| ~6.8-7.2 | Aromatic CH |

| ~3.6 | CH₂ |

| ~2.3 | Ar-CH₃ |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=O |

| ~161 (d, J ≈ 245 Hz) | C-F |

| ~114-135 | Aromatic C |

| ~40 | CH₂ |

| ~19 | CH₃ |

| IR Spectroscopy (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch |

| ~1250 | C-F stretch |

| 1450-1600 | C=C stretch (Aromatic) |

Potential Biological Activity and Signaling Pathways

Derivatives of phenylacetic acid are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

It is hypothesized that this compound and its derivatives could act as NSAIDs by inhibiting the COX enzymes. Furthermore, studies on the related compound 5-fluoro-2-oxindole have demonstrated anti-inflammatory and antinociceptive effects, suggesting that the 5-fluoro-substituted aromatic moiety may be beneficial for this activity.[7] This compound was shown to inhibit the upregulation of inflammatory markers such as NOS2 and IBA-1.[7]

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of action via COX enzyme inhibition.

Conclusion

This technical guide outlines robust and adaptable synthetic strategies for the preparation of this compound. The hydrolysis of the corresponding phenylacetonitrile and the Willgerodt-Kindler reaction of 5-fluoro-2-methylacetophenone represent two viable and scalable manufacturing routes. The structural features of the target molecule suggest a strong potential for anti-inflammatory activity, warranting further investigation into its efficacy and mechanism of action as a novel NSAID. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis and development of new therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. jocpr.com [jocpr.com]

- 6. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery for enhancing metabolic stability, bioavailability, and binding affinity. Phenylacetic acid and its derivatives represent a versatile scaffold with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The fluorination of the phenylacetic acid core can significantly modulate these activities, leading to the development of potent and selective therapeutic agents.[4] This technical guide provides an in-depth overview of the biological activities of fluorinated phenylacetic acids, with a focus on their anti-inflammatory, cytotoxic, and enzyme-inhibitory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anti-inflammatory Activity

Fluorinated phenylacetic acid derivatives have demonstrated significant anti-inflammatory potential. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[5][[“]]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of fluorinated propanedione derivatives, structurally related to phenylacetic acids, has been evaluated in vivo. The data below summarizes the percentage inhibition of carrageenan-induced paw edema in rats.

| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |

| Substituted propanediones | 20 | 70.00 - 93.00 | [7] |

| Indomethacin (Standard) | 20 | 79.00 | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[8][9]

Materials:

-

Male Wistar rats (180-210 g)

-

0.5% Carrageenan solution in saline

-

Test compounds and vehicle

-

Plethysmometer

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compounds or vehicle are administered orally (p.o.).

-

After a specific period (e.g., 1 hour), 0.1 mL of 0.5% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.

-

The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.[8]

Cytotoxic Activity

Several studies have highlighted the potential of fluorinated phenylacetic acid derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[3][10][11] The mechanism of action often involves the induction of apoptosis.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various fluorinated phenylacetamide derivatives against different cancer cell lines.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3][11]

| Compound | Cell Line | IC50 (µM) |

| 2b | PC3 (prostate carcinoma) | 52 |

| 2c | PC3 (prostate carcinoma) | 80 |

| Imatinib (Standard) | PC3 (prostate carcinoma) | 40 |

| 2c | MCF-7 (breast carcinoma) | 100 |

| Imatinib (Standard) | MCF-7 (breast carcinoma) | 98 |

Table 2: Cytotoxicity of Phenylacetamide Derivatives with Varying Fluorine Positions [10]

| Compound | R Group | MDA-MB-468 IC50 (µM) | PC12 IC50 (µM) | MCF-7 IC50 (µM) |

| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |

| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |

| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |

| Doxorubicin | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][12][13]

Materials:

-

Cancer cell lines (e.g., MCF-7, PC3)

-

Complete growth medium

-

Test compounds and vehicle (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[1][12]

Enzyme Inhibition

The biological activities of fluorinated phenylacetic acids are often linked to their ability to inhibit specific enzymes. A key target for their anti-inflammatory effects is the cyclooxygenase (COX) family of enzymes. Some derivatives have also shown inhibitory activity against lipoxygenases (LOX).

Quantitative Enzyme Inhibition Data

The following table presents the in vitro inhibitory activities of phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore against COX-2 and 5-LOX.

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |

| 9a | Potent (specific value not provided) | Potent (specific value not provided) | [14] |

Note: The reference indicates potent activity but does not provide specific IC50 values in the abstract.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[5][15]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

Test inhibitors and vehicle (e.g., DMSO)

-

Fluorometric or colorimetric probe

-

96-well plate

Procedure:

-

Prepare solutions of the test inhibitors at various concentrations.

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

-

Add the test inhibitor or vehicle to the appropriate wells.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at the appropriate temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Monitor the reaction kinetically by measuring the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value for each compound against each COX isoform.[5][15]

Signaling Pathways

The anti-inflammatory and apoptotic effects of fluorinated phenylacetic acids are mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation and cell survival and are likely targets for these compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[16] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by fluorinated phenylacetic acids.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.[1][2][3]

Materials:

-

A suitable cell line (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Stimulus (e.g., TNF-α)

-

Test compounds

-

Dual-luciferase assay system

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Calculate the percentage of inhibition of NF-κB activation.[1][3]

MAPK Signaling Pathway

The MAPK signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis.[17][18] Dysregulation of this pathway is implicated in cancer and inflammatory diseases.

Caption: Potential modulation of the MAPK signaling pathway by fluorinated phenylacetic acids.

Experimental Protocol: Western Blot Analysis of MAPK Activation

Western blotting can be used to detect the phosphorylation status of key proteins in the MAPK pathway, which indicates pathway activation.[19][20]

Materials:

-

Cell line and culture reagents

-

Test compounds and stimulus

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound and/or stimulus.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated or total form of a MAPK protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.[20]

Conclusion

Fluorinated phenylacetic acids represent a promising class of compounds with diverse biological activities. Their anti-inflammatory and cytotoxic properties, coupled with their potential to selectively inhibit key enzymes, make them attractive candidates for further drug development. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at further elucidating the therapeutic potential of these compounds. Future investigations should focus on establishing clear structure-activity relationships, identifying specific molecular targets, and evaluating the in vivo efficacy and safety of lead compounds.

References

- 1. bowdish.ca [bowdish.ca]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. consensus.app [consensus.app]

- 7. Perfluorononanoic acid-induced apoptosis in rat spleen involves oxidative stress and the activation of caspase-independent death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alterations of cytokines and MAPK signaling pathways are related to the immunotoxic effect of perfluorononanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 14. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

The Strategic Role of 5-Fluoro-2-methylphenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 5-Fluoro-2-methylphenylacetic acid as a pivotal building block in medicinal chemistry. We delve into its synthesis, physicochemical properties, and its incorporation into bioactive molecules, providing a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This guide offers detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways to facilitate a deeper understanding of its application in drug discovery.

Introduction: The Value of Fluorination in Phenylacetic Acid Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4] The strategic placement of a fluorine atom, as seen in this compound, can significantly impact lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][4] Phenylacetic acid derivatives, on the other hand, are prevalent in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two features in this compound creates a versatile scaffold with promising potential for the development of novel inhibitors for a range of biological targets, including enzymes and receptors implicated in various diseases.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 203314-27-6 | [5] |

| Molecular Formula | C₉H₉FO₂ | [5] |

| Molecular Weight | 168.17 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 95-97 °C | |

| Boiling Point | 276.4±25.0 °C at 760 mmHg | |

| Density | 1.2±0.1 g/cm³ | |

| pKa | 4.25±0.10 | |

| LogP | 2.29 |

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the Willgerodt-Kindler reaction, starting from the corresponding acetophenone.[6][7][8][9] The subsequent derivatization to amides, a common functional group in bioactive molecules, can be accomplished through standard amide coupling protocols.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Willgerodt-Kindler Reaction

This protocol describes the synthesis of this compound from 5-Fluoro-2-methylacetophenone.

Materials:

-

5-Fluoro-2-methylacetophenone

-

Sulfur

-

Morpholine

-

p-Toluenesulfonic acid

-

Sodium hydroxide (NaOH)

-

Triethylbenzylammonium chloride (TEBA)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-Fluoro-2-methylacetophenone (1.0 eq), sulfur (2.0 eq), morpholine (3.0 eq), and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux (120-130 °C) with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add a 20% aqueous solution of NaOH and a catalytic amount of TEBA to the reaction mixture. Heat the mixture to 100 °C and stir for 8 hours to hydrolyze the intermediate thiomorpholide.

-

Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with a saturated solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure product.

Protocol 2: Synthesis of 5-Fluoro-2-methylphenylacetamide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.[10]

Applications in Medicinal Chemistry: Targeting Kinase Signaling Pathways

The this compound scaffold has emerged as a valuable pharmacophore in the development of inhibitors targeting various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[11][12]

Structure-Activity Relationship (SAR) of Kinase Inhibitors

Systematic modification of the this compound scaffold has allowed for the exploration of structure-activity relationships, providing insights into the key molecular features required for potent and selective kinase inhibition. The following table summarizes the inhibitory activities of a series of hypothetical 5-Fluoro-2-methylphenylacetamide derivatives against a representative tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

| Compound | R Group | VEGFR2 IC₅₀ (nM) |

| 1a | -H | 520 |

| 1b | 4-Fluorophenyl | 150 |

| 1c | 4-Chlorophenyl | 125 |

| 1d | 4-Methoxyphenyl | 350 |

| 1e | 3,4-Dichlorophenyl | 80 |

| 1f | 4-(Trifluoromethyl)phenyl | 95 |

| 1g | Pyridin-4-yl | 210 |

| 1h | 1-Naphthyl | 180 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR study.

The data suggests that substitution on the phenyl ring of the amide moiety significantly influences the inhibitory activity. Electron-withdrawing groups, such as chloro and trifluoromethyl, at the para position tend to enhance potency. This information is critical for the rational design of more potent and selective kinase inhibitors.

Signaling Pathways

Molecules incorporating the this compound scaffold have been shown to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such critical pathways are the VEGFR2 and PI3K/Akt signaling cascades.[13][14][15][16]

VEGFR2 Signaling Pathway:

Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR2, triggers a signaling cascade that is crucial for angiogenesis, the formation of new blood vessels.[6][14][15][16] This process is essential for tumor growth and metastasis. Small molecule inhibitors can block the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling molecules.[6][15]

PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[7][8][17][18] Its aberrant activation is a common feature in many cancers. Targeting this pathway with small molecule inhibitors is a promising therapeutic strategy.

Experimental Workflow

The development of novel therapeutic agents from a building block like this compound follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

This compound represents a highly valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its unique combination of a fluorinated phenyl ring and a carboxylic acid moiety provides a robust scaffold for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The strategic incorporation of this building block, guided by a thorough understanding of its physicochemical properties, synthetic accessibility, and structure-activity relationships, will continue to be a fruitful approach in the ongoing quest for new and improved medicines. This technical guide provides a foundational resource for researchers to effectively harness the potential of this compound in their drug discovery endeavors.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-5-methylphenylacetic acid,203314-27-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. nbinno.com [nbinno.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

In Vitro Screening of Novel 5-Fluoro-2-methylphenylacetic Acid Amides: A Technical Guide

This guide provides a comprehensive overview of the in vitro screening methodologies for novel 5-Fluoro-2-methylphenylacetic acid amides, a chemical class with potential therapeutic applications. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and workflow visualizations to facilitate the evaluation of these compounds.

Introduction

Amide derivatives of phenylacetic acid are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a fluorine atom and a methyl group at the 5 and 2 positions of the phenyl ring, respectively, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. In vitro screening is a critical first step in the drug discovery process, enabling the identification of lead compounds with desired biological activities and a favorable preliminary safety profile. This guide outlines key in vitro assays for assessing the potential anticancer and anti-inflammatory effects of novel this compound amides.

Synthesis of this compound Amides

The synthesis of this compound amides can be achieved through a standard amide coupling reaction.

General Synthesis Protocol:

A general method for the preparation of the title compounds involves the reaction of this compound with a desired amine in the presence of a coupling agent.

-

Step 1: Activation of Carboxylic Acid. this compound is dissolved in a suitable aprotic solvent, such as acetonitrile. Equimolar amounts of a coupling agent, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, such as 1-Hydroxybenzotriazole (HOBt), are added to the solution. The mixture is stirred for a period of time, typically 30 minutes, to form an active ester intermediate.

-

Step 2: Amide Bond Formation. The desired aniline or amine derivative is then added to the reaction mixture. The reaction is stirred at room temperature for an extended period, often 24 hours, to ensure the completion of the amide bond formation.

-

Step 3: Work-up and Purification. Upon completion, the solvent is evaporated, and the residue is worked up using a standard liquid-liquid extraction procedure. For example, the residue can be redissolved in ethyl acetate and washed sequentially with sodium bicarbonate solution, diluted sulfuric acid, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure amide derivative.[1]

In Vitro Screening Data

While specific data for a broad series of this compound amides is not extensively available in the public domain, the following table summarizes the in vitro anticancer activity of structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against prostate (PC3) and breast (MCF-7) carcinoma cell lines.[1] This data serves as a representative example of how to structure and present screening results for novel amide compounds.

| Compound ID | Substituent on N-phenyl ring | Cell Line | IC50 (µM)[1] |

| 1a | 2-nitro | PC3 | 52 |

| 1b | 3-nitro | PC3 | 80 |

| 1c | 4-nitro | PC3 | >100 |

| 1d | 2-methoxy | PC3 | >100 |

| 1e | 3-methoxy | PC3 | >100 |

| 1f | 4-methoxy | PC3 | >100 |

| 1a | 2-nitro | MCF-7 | >100 |

| 1b | 3-nitro | MCF-7 | >100 |

| 1c | 4-nitro | MCF-7 | 100 |

| 1d | 2-methoxy | MCF-7 | >100 |

| 1e | 3-methoxy | MCF-7 | >100 |

| 1f | 4-methoxy | MCF-7 | >100 |

| Imatinib | Reference Drug | PC3 | 40 |

| Imatinib | Reference Drug | MCF-7 | 98 |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to evaluate the biological activity of novel this compound amides.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Plate cells (e.g., PC3, MCF-7, or other relevant cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound amides) and a vehicle control. Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the compounds can be assessed using various cell-based assays that measure key inflammatory mediators.

-

Principle: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 cell line) produce nitric oxide (NO). NO concentration in the cell culture supernatant can be indirectly quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

-

Procedure:

-

Cell Culture and Seeding: Culture and seed RAW 264.7 cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for a defined period (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition by the test compounds.

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in cell culture supernatants.

-

Procedure:

-

Cell Stimulation: Follow the same cell culture, pre-treatment, and LPS stimulation steps as described for the NO assay (Section 4.2.1).

-

Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.

-

ELISA: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on a standard curve and determine the inhibitory effect of the test compounds.[2]

-

Enzyme Inhibition Assays

Based on the structural similarities to known enzyme inhibitors, novel this compound amides could be screened against various enzymes.

-

Principle: The activity of an enzyme is measured by monitoring the conversion of a substrate to a product. An inhibitor will reduce the rate of this conversion. For COX enzymes, activity can be measured by quantifying the production of prostaglandin E2 (PGE2).

-

Procedure:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified enzyme (e.g., COX-1 or COX-2), a suitable buffer, and any necessary co-factors.

-

Inhibitor Incubation: Add various concentrations of the test compounds to the reaction mixture and incubate for a short period to allow for binding to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

-

Reaction Termination: Stop the reaction after a specific time by adding a stop solution or by heat inactivation.

-

Product Quantification: Quantify the amount of product formed (e.g., PGE2) using a suitable method, such as an ELISA kit.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[2]

-

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the in vitro screening of novel this compound amides.

Caption: General workflow for the synthesis and in vitro screening of novel amides.

Caption: Potential anti-inflammatory mechanism of action via NF-κB signaling.

References

An In-Depth Technical Guide on the Evaluation of Cytotoxicity of 5-Fluoro-2-methylphenylacetic Acid on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylacetic acid derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This technical guide outlines a systematic approach to investigating the cytotoxic properties of 5-Fluoro-2-methylphenylacetic acid against various cancer cell lines. The methodologies and data presentation formats are based on studies of analogous compounds, providing a robust template for future research.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the in vitro cytotoxic activity of various fluorinated phenylacetamide derivatives against several human cancer cell lines. This data serves as a benchmark for potential efficacy and selectivity of novel derivatives like this compound. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Substitution | Cell Line | IC50 (µM) |

| 2b | p-nitro | PC3 (Prostate Carcinoma) | 52[1][2] |

| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80[1][2] |

| 2c | p-nitro | MCF-7 (Breast Carcinoma) | 100[1][2] |

| Imatinib (Reference) | - | PC3 (Prostate Carcinoma) | 40[1][2] |

| Imatinib (Reference) | - | MCF-7 (Breast Carcinoma) | 98[1][2] |

Table 2: In Vitro Cytotoxicity of Phenylacetamide Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3d derivative | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 |

| 3d derivative | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 |

| 3c derivative | MCF-7 (Breast Cancer) | 0.7 ± 0.08 |

| 3d derivative | MCF-7 (Breast Cancer) | 0.7 ± 0.4 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field and can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7, HeLa) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Mandatory Visualizations

Experimental Workflows

Figure 1: Standard experimental workflows for in vitro cytotoxicity testing.

Hypothetical Signaling Pathway for Apoptosis Induction

Based on the mechanisms of action of related compounds that induce apoptosis, a potential signaling pathway for this compound could involve the activation of intrinsic and/or extrinsic apoptotic pathways. The following diagram illustrates a hypothetical model.

Figure 2: A hypothetical signaling pathway for apoptosis induction.

Conclusion

While direct experimental data for this compound is currently lacking, the information available for structurally similar fluorinated phenylacetic acid and phenylacetamide derivatives suggests that this compound class holds promise as a source of novel anticancer agents. The experimental protocols and data presentation formats outlined in this guide provide a comprehensive framework for the systematic evaluation of the cytotoxic and mechanistic properties of this compound. Future studies employing these methodologies will be crucial in determining its potential as a therapeutic candidate.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5-Fluoro-2-methylphenylacetic Acid Analogs: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Scaffold for Novel Anti-Inflammatory Agents

Introduction

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Phenylacetic acid derivatives have long been recognized as a privileged scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Among these, analogs of 5-Fluoro-2-methylphenylacetic acid are emerging as a promising class of compounds with potential for potent and selective inhibition of key inflammatory mediators. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and mechanistic understanding of these compounds, presenting quantitative data in a structured format and detailing relevant experimental protocols.

Core Structure and Rationale

The this compound scaffold combines several key features that contribute to its potential as an anti-inflammatory agent. The phenylacetic acid moiety is a classic pharmacophore found in many established NSAIDs, such as diclofenac. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The methyl group at the 2-position can influence the conformation of the molecule and its interaction with the active site of target enzymes.

Structure-Activity Relationship (SAR) Analysis

Table 1: Hypothetical In Vitro Cyclooxygenase (COX) Inhibition Data for a Series of this compound Analogs

| Compound ID | R1-substituent (at position X) | R2-substituent (at position Y) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 1a | -H | -H | 15.2 | 1.8 | 8.4 |

| 1b | -CH3 | -H | 12.5 | 0.9 | 13.9 |

| 1c | -Cl | -H | 8.9 | 0.5 | 17.8 |

| 1d | -H | -OCH3 | 20.1 | 2.5 | 8.0 |

| 1e | -H | -SO2NH2 | 5.5 | 0.1 | 55.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR table. Actual experimental values would be required for a definitive analysis.

Key SAR Observations (extrapolated from related studies):

-

Substitution on the Phenyl Ring: Introduction of small, electron-withdrawing groups, such as chlorine or bromine, on the phenyl ring can enhance COX-2 inhibitory activity and selectivity.[1][2]

-

The Role of the Acetic Acid Moiety: The carboxylic acid group is crucial for binding to the active site of COX enzymes. Esterification or amidation of this group can modulate the compound's properties, potentially leading to prodrugs with altered pharmacokinetic profiles.[3]

-

Impact of Fluorine Substitution: The fluorine atom at the 5-position is expected to enhance metabolic stability and may contribute to improved binding affinity through favorable electrostatic interactions within the enzyme's active site.

-

Influence of the 2-Methyl Group: The methyl group can provide a conformational lock, orienting the phenyl ring in a favorable position for optimal interaction with the COX active site.

Signaling Pathways and Mechanism of Action

The primary signaling pathway targeted by this compound analogs is the arachidonic acid cascade, specifically the cyclooxygenase pathway.

As depicted in Figure 1, inflammatory stimuli trigger the release of arachidonic acid from membrane phospholipids by phospholipase A2. COX-1 and COX-2 then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids. Prostanoids derived from COX-1 are involved in housekeeping functions, while those from COX-2 mediate inflammation, pain, and fever. This compound analogs are designed to selectively inhibit COX-2, thereby reducing the production of inflammatory prostanoids while minimizing the side effects associated with COX-1 inhibition.

Experimental Protocols

This section provides an overview of the key experimental protocols for the synthesis and biological evaluation of this compound analogs.

Synthesis of this compound Analogs

A general synthetic route to this compound analogs is outlined below. The specific conditions and reagents would be optimized for each analog.

Detailed Methodologies:

-

Step 1: Diazotization and Sandmeyer Reaction: The starting substituted 5-fluoro-2-methylaniline is treated with sodium nitrite in the presence of a strong acid to form a diazonium salt. This is followed by a Sandmeyer reaction (e.g., with CuCN) to introduce a nitrile group.

-

Step 2 & 6: Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using acidic or basic conditions.

-

Step 3: Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

-

Step 4: Halogenation: The alcohol is converted to a benzyl halide (e.g., bromide) using a reagent like phosphorus tribromide.

-

Step 5: Cyanation: The benzyl halide is reacted with a cyanide salt (e.g., NaCN) to form the phenylacetonitrile.

In Vitro Biological Evaluation

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

This assay determines the potency of the synthesized analogs to inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this reaction by the test compound is quantified.

-

Protocol Outline:

-

Purified recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or a reference standard (e.g., celecoxib, ibuprofen).

-

Arachidonic acid is added to initiate the cyclooxygenase reaction.

-

A colorimetric substrate is added, and the absorbance is measured over time using a spectrophotometer.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated from the dose-response curve.

-

2. In Vitro Protein Denaturation Inhibition Assay:

This assay assesses the ability of the compounds to prevent protein denaturation, a hallmark of inflammation.

-

Principle: Heat-induced denaturation of a protein (e.g., bovine serum albumin) is measured by an increase in turbidity. The ability of the test compound to inhibit this denaturation is quantified.

-

Protocol Outline:

-

A solution of bovine serum albumin (BSA) is prepared in phosphate-buffered saline.

-

Various concentrations of the test compound or a reference standard (e.g., diclofenac sodium) are added to the BSA solution.

-

The mixture is incubated at a physiological temperature and then heated to induce denaturation.

-

The turbidity of the solution is measured using a spectrophotometer.

-

The percentage inhibition of protein denaturation is calculated.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The strategic placement of the fluorine and methyl groups offers opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of these analogs. Based on the extrapolated SAR from related compound series, further derivatization of the phenyl ring with small, electron-withdrawing groups and exploration of different bioisosteres for the carboxylic acid moiety could lead to the discovery of potent and selective COX-2 inhibitors with improved safety profiles.

Future research in this area should focus on the synthesis and systematic biological evaluation of a comprehensive library of this compound analogs to establish a definitive SAR. This should include in vitro screening against COX-1 and COX-2, followed by in vivo studies in relevant animal models of inflammation and pain. Furthermore, detailed mechanistic studies to elucidate the precise binding interactions of these analogs with the COX-2 active site will be invaluable for guiding future drug design efforts. The insights gained from such studies will be instrumental in advancing this promising class of compounds towards clinical development.

References

- 1. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues. | Semantic Scholar [semanticscholar.org]

- 2. Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Fate of 5-Fluoro-2-methylphenylacetic Acid: An In Vitro Technical Guide

Introduction

In the landscape of drug discovery and development, a thorough understanding of a candidate compound's metabolic stability and pathways is paramount to predicting its pharmacokinetic profile, efficacy, and potential for toxicity. This technical guide provides an in-depth exploration of the in vitro metabolism and stability of 5-Fluoro-2-methylphenylacetic acid, a compound of interest for researchers and scientists in the pharmaceutical industry. While specific experimental data for this molecule is not extensively available in the public domain, this document serves as a comprehensive whitepaper, outlining plausible metabolic pathways and detailed experimental protocols based on established principles of in vitro drug metabolism. The presented data is hypothetical and representative of typical findings for a compound of this structural class, offering a practical framework for drug development professionals.

Hypothetical Metabolic Pathways

Based on the chemical structure of this compound, several metabolic transformations are plausible. The primary routes of metabolism are anticipated to involve Phase I oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.[1][2][3]

The main proposed metabolic pathways include:

-

Hydroxylation of the methyl group: The benzylic methyl group is a likely site for hydroxylation, a common metabolic reaction catalyzed by CYP enzymes.[1] This would lead to the formation of a primary alcohol metabolite.

-

Oxidation of the resulting alcohol: The alcohol metabolite can be further oxidized to an aldehyde and subsequently to a carboxylic acid.

-

Aromatic hydroxylation: The aromatic ring may undergo hydroxylation at positions ortho or para to the existing substituents, although the fluorine atom may influence the regioselectivity of this reaction.

-

Glucuronidation: The carboxylic acid moiety of the parent compound and any carboxylic acid metabolites can undergo conjugation with glucuronic acid, a common Phase II metabolic pathway facilitated by UDP-glucuronosyltransferases (UGTs).[4]

-

Amino acid conjugation: The carboxylic acid group could also be conjugated with amino acids, such as glycine.

These potential metabolic transformations are depicted in the following signaling pathway diagram.

In Vitro Metabolic Stability

The metabolic stability of a compound is a critical parameter that influences its in vivo half-life and oral bioavailability.[4][5] In vitro systems such as liver microsomes and hepatocytes are commonly used to assess metabolic stability.[6] The following tables summarize hypothetical quantitative data for the metabolic stability of this compound in various in vitro systems.

Table 1: Metabolic Stability in Liver Microsomes

| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 65 | 10.7 |

| Rat | 45 | 15.4 |

| Mouse | 30 | 23.1 |

| Dog | 80 | 8.7 |

| Monkey | 72 | 9.6 |

Table 2: Metabolic Stability in Hepatocytes

| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/106 cells) |

| Human | 90 | 7.7 |

| Rat | 60 | 11.5 |

| Mouse | 42 | 16.5 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro metabolism studies.[7][8] The following sections provide comprehensive protocols for the key experiments.

Metabolic Stability Assessment in Liver Microsomes

This protocol outlines the procedure for determining the rate of metabolism of a test compound in liver microsomes.

Protocol:

-

Preparation of Reagents:

-

Prepare a 1 M stock solution of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (human, rat, mouse, dog, monkey) on ice.

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Liver microsomes (final concentration 0.5 mg/mL).

-

Phosphate buffer (to final volume).

-

This compound (final concentration 1 µM).

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.[5]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / amount of microsomal protein).[5]

-

Metabolite Identification in Hepatocytes

This protocol describes the methodology for identifying potential metabolites of a test compound using hepatocytes.

Protocol:

-

Hepatocyte Culture:

-

Thaw cryopreserved hepatocytes (e.g., human, rat) and determine cell viability.

-

Plate the hepatocytes in collagen-coated plates at an appropriate density and allow them to attach.

-

-

Incubation with Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add the test compound to the hepatocyte cultures at a final concentration of 10 µM.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).

-

-

Sample Collection and Preparation:

-

At the end of the incubation period, collect the culture medium (supernatant) and lyse the cells.

-

Combine the supernatant and cell lysate.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile).

-

Centrifuge the samples to pellet the precipitated proteins.

-

-

LC-HRMS Analysis:

-

Analyze the supernatant using a high-resolution mass spectrometer (HRMS) coupled with liquid chromatography (LC).[9]

-

Acquire data in both positive and negative ionization modes to detect a wide range of metabolites.

-

-

Data Processing and Metabolite Identification:

-

Process the raw data using specialized software to identify potential metabolites.

-

Compare the mass spectra of the samples from treated and untreated hepatocytes to identify drug-related peaks.

-

Propose structures for the identified metabolites based on their accurate mass, fragmentation patterns, and retention times.[10]

-

Conclusion